REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:23])[C:3]1[CH:8]=[CH:7][C:6]([C:9]([C:14]2[CH:19]=[CH:18][C:17]([N:20]([CH3:22])[CH3:21])=[CH:16][CH:15]=2)(C)[C:10](O)=O)=[CH:5][CH:4]=1.[Pb](=O)=O>C1C=CC=CC=1>[CH3:22][N:20]([CH3:21])[C:17]1[CH:16]=[CH:15][C:14]([C:9]([C:6]2[CH:5]=[CH:4][C:3]([N:2]([CH3:1])[CH3:23])=[CH:8][CH:7]=2)=[CH2:10])=[CH:19][CH:18]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[Pb](=O)=O
|
Name
|
2,2-bis(4-dimethylaminophenyl)propionic acid
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Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=C(C=C1)C(C(=O)O)(C)C1=CC=C(C=C1)N(C)C)C
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Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
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Type
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CUSTOM
|
Details
|
with stirring for 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the mixture was reacted at room temperature
|
Type
|
CUSTOM
|
Details
|
The lead compound was removed by filtration
|
Type
|
WASH
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Details
|
the benzene layer was washed with 200 ml of 5% aqueous solution of sodium hydroxide
|
Type
|
CUSTOM
|
Details
|
Benzene was removed by distillation at a reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from methanol
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CC=C(C=C1)C(=C)C1=CC=C(C=C1)N(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.3 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 73.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |